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Compound of Interest

Compound Name:
5-Isopropyl-3,8-dimethylazulene-

1-carbaldehyde

Cat. No.: B1268590 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 3-

Formylguaiazulene (CAS 3331-47-3)

Introduction
3-Formylguaiazulene (CAS 3331-47-3), a prominent derivative of the bicyclic aromatic

sesquiterpenoid guaiazulene, represents a molecule of significant interest in synthetic and

medicinal chemistry. Its core structure, an azulene isomer, is a non-benzenoid aromatic

hydrocarbon, which imparts unique electronic and spectroscopic properties. The presence of a

reactive aldehyde functional group at the 1-position of the azulene ring opens extensive

possibilities for further chemical modification, making it a valuable building block for novel

chromophores, polymers, and potential therapeutic agents.

This guide provides a comprehensive technical overview of 3-Formylguaiazulene, synthesizing

available data on its chemical identity, physicochemical properties, and analytical

characterization. As a Senior Application Scientist, the narrative aims to explain not just the

"what" but the "why" behind experimental choices, offering field-proven insights for

researchers, scientists, and drug development professionals engaged in its study.

Chemical Identity and Molecular Structure
The unambiguous identification of a compound is the foundation of all subsequent research. 3-

Formylguaiazulene is identified by several names and registry numbers, reflecting its structural
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relationship to both azulene and guaiazulene.

Table 1: Chemical Identifiers for CAS 3331-47-3

Identifier Value

CAS Number 3331-47-3[1][2][3]

IUPAC Name
3,8-dimethyl-5-(propan-2-yl)azulene-1-

carbaldehyde[4][5][6]

Synonyms

5-Isopropyl-3,8-dimethylazulene-1-

carboxaldehyde, 7-Isopropyl-1,4-

dimethylazulene-3-carboxaldehyde, 3-

Formylguaiazulene[1][4][7]

Molecular Formula C₁₆H₁₈O[1][4][8]

Molecular Weight 226.31 - 226.32 g/mol [4][6][7]

InChI Key CDVRGGMPPUFSFH-UHFFFAOYSA-N[4][6]

| SMILES | CC(C)C1=CC=C(C)C2=C(C=O)C=C(C)C2=C1[4][6] |

The structure features a fused five- and seven-membered ring system characteristic of

azulene. This arrangement results in a dipole moment and a distinctive deep purple-to-black

color, a direct consequence of a low-energy electronic transition from the highest occupied

molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Physicochemical Properties
Understanding the physical properties of 3-Formylguaiazulene is critical for its handling,

formulation, and application in experimental settings.

Table 2: Summary of Physicochemical Properties | Property | Value | Source(s) | | :--- | :--- | :--- |

| Physical Form | Crystalline Powder, Crystalline Lumps, or Solid[1][6][9] | | Color | Purple to

Black[1][6] | | Melting Point | 83 - 86 °C[1][10][11] | | Boiling Point | 125°C @ 0.5 mmHg; 152-

154°C @ 7 mmHg; 364.2°C (Predicted)[4][11][12] | | Solubility | Data for specific solvents is

limited.[1][10] Based on its predominantly hydrocarbon structure, it is expected to have low
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solubility in water and higher solubility in non-polar organic solvents like hexanes, ethyl acetate,

and dichloromethane. | | Stability | Stable under recommended storage conditions.[1] | |

Incompatibilities | Strong oxidizing agents.[1] | | Sensitivities | Reported to be light-sensitive and

air-sensitive.[1] |

Expert Insights on Handling and Storage
The noted light and air sensitivity necessitates specific handling protocols.[1] From a practical

standpoint, this means operations should be conducted under dim or amber-filtered light and,

for long-term storage or sensitive reactions, under an inert atmosphere (e.g., argon or

nitrogen). Storage should be in a tightly sealed container in a cool, dark, and dry place.[1] The

incompatibility with oxidizing agents is a key consideration for reaction planning, as the

aldehyde group and the electron-rich azulene ring are susceptible to oxidation.

Analytical Characterization and Quality Control
A multi-technique approach is essential for the unambiguous confirmation of structure and the

assessment of purity. The choice of each technique is dictated by the specific information it

provides about the molecule's architecture and composition.

Workflow for Structural Confirmation and Purity
Analysis
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Caption: Comprehensive analytical workflow for CAS 3331-47-3.

Experimental Protocols
Causality: GC is the method of choice for purity analysis of thermally stable and volatile

compounds like 3-Formylguaiazulene.[9] It separates the target compound from residual

solvents, starting materials, or byproducts based on differential partitioning between a

stationary phase and a mobile gas phase.
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Methodology:

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

organic solvent (e.g., ethyl acetate or hexane).

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector

(FID) and a non-polar capillary column (e.g., DB-5 or HP-5ms).

Injection: Inject 1 µL of the sample solution into the heated injection port.

Temperature Program: Implement a temperature gradient, for example, starting at 100°C,

holding for 2 minutes, then ramping to 280°C at 15°C/min.

Data Analysis: The purity is calculated based on the relative peak area of the main

component in the resulting chromatogram. A purity of >97% is common for commercial

samples.[9]

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, which is the most

fundamental piece of structural information. Electron Impact (EI) ionization can also induce

fragmentation, offering clues about the molecule's substructures.

Methodology:

Introduce the sample into the mass spectrometer (e.g., via a GC-MS interface or direct

insertion probe).

Ionize the molecules using a standard method like Electron Impact (EI).

Analyze the mass-to-charge ratio (m/z) of the resulting ions.

Expected Result: A molecular ion (M⁺) peak should be observed at m/z ≈ 226,

corresponding to the molecular weight of C₁₆H₁₈O.[7]

Infrared (IR) Spectroscopy
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Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the

presence of specific functional groups based on their characteristic vibrational

frequencies.

Methodology:

Prepare the sample, typically as a KBr pellet or a thin film.

Acquire the spectrum using an FTIR spectrometer.

Expected Result: Key peaks would include a strong absorption around 1650-1700 cm⁻¹

for the aldehyde C=O stretch, absorptions in the 2700-2900 cm⁻¹ region for the

aldehydic C-H stretch, and peaks around 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹

corresponding to aromatic C-H and C=C bonds, respectively.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise

carbon-hydrogen framework of an organic molecule. They provide information on the

chemical environment, connectivity, and number of different types of protons and carbons.

Methodology:

Dissolve an accurately weighed sample (~5-10 mg) in a deuterated solvent (e.g.,

CDCl₃).

Acquire ¹H, ¹³C, and potentially 2D spectra (e.g., COSY, HSQC) on a high-field NMR

spectrometer.

Expected Result: The ¹H NMR spectrum would show distinct signals for the aromatic

protons, the isopropyl group protons, the methyl group protons, and a downfield singlet

for the aldehyde proton. The ¹³C NMR would show signals for all 16 carbons, including a

characteristic signal for the aldehyde carbonyl carbon (>180 ppm).

Biological Context and Toxicological Profile
While specific bioactivity data for 3-Formylguaiazulene is not widely published, its structural

parent, guaiazulene (CAS 489-84-9), is known to possess biological properties. Guaiazulene,
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found in essential oils, exhibits antioxidant and in vitro cytotoxic activity against certain cell

lines.[14]

The introduction of an aldehyde group in 3-Formylguaiazulene could modulate this activity.

Aldehydes are known to be reactive electrophiles that can interact with biological nucleophiles,

a mechanism often associated with both therapeutic effects and toxicity. Therefore, it is

plausible that 3-Formylguaiazulene could be a candidate for bioactivity screening.

General Workflow for In Vitro Bioactivity Screening
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Caption: A general workflow for the initial biological evaluation of a compound.

Toxicological Information
Available safety data indicates that 3-Formylguaiazulene is classified as a skin and eye irritant.

[7][10] It may also cause respiratory irritation and is considered harmful if swallowed or in

contact with skin.[10] Standard precautions, including the use of personal protective equipment

(gloves, safety glasses) and handling in a well-ventilated area, are mandatory.[1][10]

Conclusion
3-Formylguaiazulene (CAS 3331-47-3) is a well-defined crystalline solid with unique

spectroscopic properties derived from its non-benzenoid aromatic core. Its characterization

relies on a standard suite of analytical techniques, including GC for purity and MS, IR, and

NMR for structural confirmation. While its own biological profile is an area ripe for investigation,

its relationship to the bioactive parent compound guaiazulene suggests potential for

applications in medicinal chemistry. The handling of this compound requires careful attention to

its sensitivity to light, air, and oxidizing agents. This guide provides the foundational knowledge

necessary for researchers to confidently and safely incorporate this versatile molecule into their

development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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